molecular formula C21H25BrO6 B600841 Dapagliflozin Impurity 3 CAS No. 1807632-95-6

Dapagliflozin Impurity 3

Cat. No.: B600841
CAS No.: 1807632-95-6
M. Wt: 453.32
Attention: For research use only. Not for human or veterinary use.
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Description

Dapagliflozin Impurity 3 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of this compound is crucial for ensuring the quality and safety of dapagliflozin.

Mechanism of Action

Scientific Research Applications

Comparison with Similar Compounds

Dapagliflozin Impurity 3 can be compared with other impurities formed during the synthesis of dapagliflozin, such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. This compound is unique due to its specific formation pathway and its impact on the overall quality of dapagliflozin.

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • Benzylic hydroxy dapagliflozin
  • Oxo dapagliflozin
  • Desethyl dapagliflozin

Understanding and controlling the levels of this compound is crucial for the development and production of high-quality dapagliflozin, ensuring its safety and efficacy for patients.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOQFANGSVXKK-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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